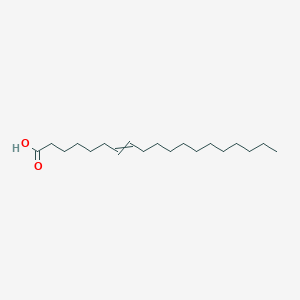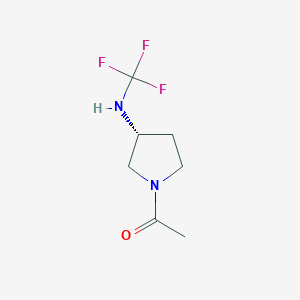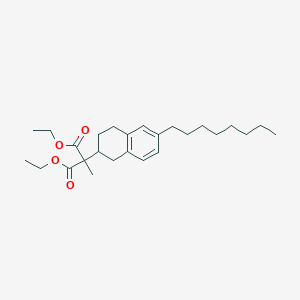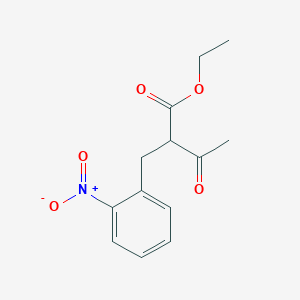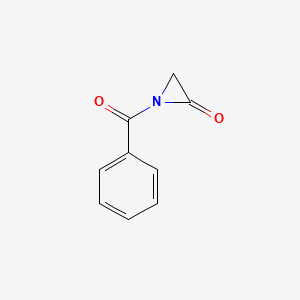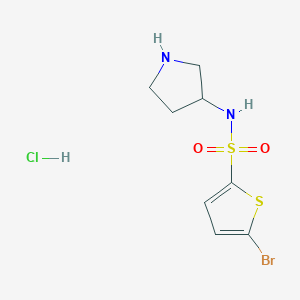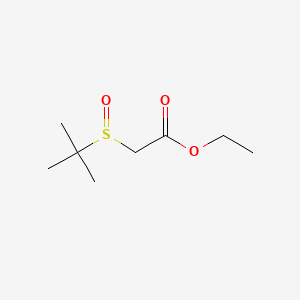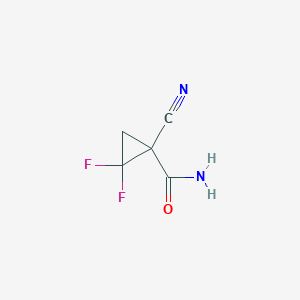
5-Methoxy-2,3-dimethyl-6-nitro-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-2,3-dimethyl-6-nitro-1H-indole: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely studied due to their diverse biological activities and applications in medicinal chemistry . The compound’s structure consists of a benzene ring fused to a pyrrole ring, with methoxy, dimethyl, and nitro substituents at specific positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole typically involves the following steps:
Starting Material: The synthesis often begins with commercially available indole derivatives.
Methylation: The methyl groups are introduced via methylation reactions using methylating agents like methyl iodide.
Methoxylation: The methoxy group is introduced through methoxylation reactions using reagents such as dimethyl sulfate.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration, methylation, and methoxylation processes, optimized for yield and purity. These methods often utilize continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of corresponding nitro or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry:
- Used as a building block in the synthesis of more complex organic molecules.
- Employed in the development of new synthetic methodologies .
Biology:
- Studied for its potential biological activities, including antimicrobial and anticancer properties .
Medicine:
- Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents .
Industry:
Mechanism of Action
The mechanism of action of 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy and dimethyl groups can influence the compound’s binding affinity and specificity towards its targets .
Comparison with Similar Compounds
5-Methoxyindole: Lacks the dimethyl and nitro groups, resulting in different chemical and biological properties.
2,3-Dimethylindole: Lacks the methoxy and nitro groups, leading to variations in reactivity and applications.
6-Nitroindole:
Uniqueness: 5-Methoxy-2,3-dimethyl-6-nitro-1H-indole is unique due to the combination of its substituents, which confer distinct chemical reactivity and biological activity. The presence of the methoxy, dimethyl, and nitro groups allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
53918-83-5 |
|---|---|
Molecular Formula |
C11H12N2O3 |
Molecular Weight |
220.22 g/mol |
IUPAC Name |
5-methoxy-2,3-dimethyl-6-nitro-1H-indole |
InChI |
InChI=1S/C11H12N2O3/c1-6-7(2)12-9-5-10(13(14)15)11(16-3)4-8(6)9/h4-5,12H,1-3H3 |
InChI Key |
ZLSBCSFIBGGDQS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC2=CC(=C(C=C12)OC)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,9-Diazabicyclo[3.3.1]nonan-9-yl)ethan-1-ol](/img/structure/B13958911.png)
![2-Methyl-3-[(4-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13958920.png)

